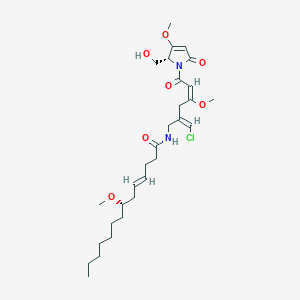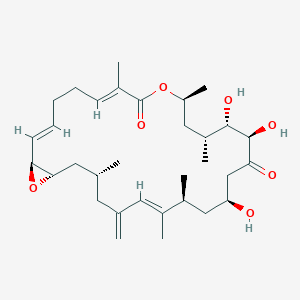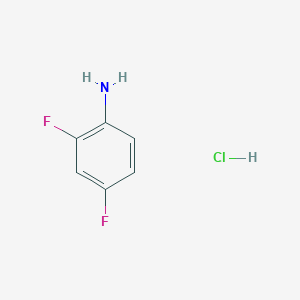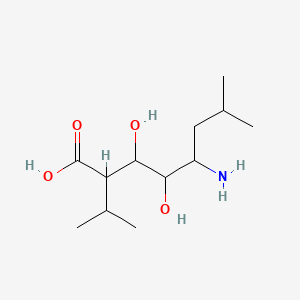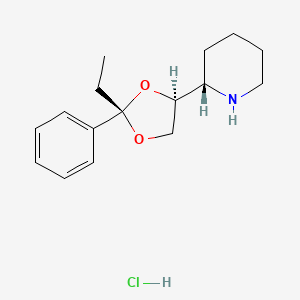
Etoxadrol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etoxadrol hydrochloride is a dissociative anesthetic drug that functions as a non-competitive NMDA receptor antagonist. It was initially developed as an analgesic for human use but was discontinued due to side effects such as nightmares and hallucinations . This compound shares structural similarities with other dissociative anesthetics like phencyclidine (PCP) and ketamine .
Vorbereitungsmethoden
The synthesis of etoxadrol hydrochloride involves the formation of a 1,3-dioxolane ring and the incorporation of a piperidine moiety. The synthetic route typically includes the following steps:
Formation of the 1,3-dioxolane ring: This step involves the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Incorporation of the piperidine moiety: The 1,3-dioxolane intermediate is then reacted with a piperidine derivative under basic conditions to form the final product.
Analyse Chemischer Reaktionen
Etoxadrol hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying NMDA receptor antagonists and their interactions.
Biology: Etoxadrol hydrochloride is used in research to understand the mechanisms of dissociative anesthetics and their effects on the nervous system.
Medicine: Although its development as an analgesic was discontinued, this compound is still used in research to explore new therapeutic approaches for pain management and anesthesia.
Wirkmechanismus
Etoxadrol hydrochloride exerts its effects by antagonizing the NMDA receptor. It binds to the PCP site on the NMDA receptor, located just above the magnesium block in the ion channel. When the magnesium block is displaced, this compound blocks the NMDA receptor channel, preventing cations from entering or exiting the channel. This mechanism of action is similar to that of other dissociative anesthetics like PCP and ketamine .
Vergleich Mit ähnlichen Verbindungen
Etoxadrol hydrochloride is structurally and functionally similar to other dissociative anesthetics, including:
Phencyclidine (PCP): Both compounds act as NMDA receptor antagonists and share similar side effects.
Ketamine: Like this compound, ketamine is a dissociative anesthetic with NMDA receptor antagonist properties.
Dexoxadrol: This compound and dexoxadrol are closely related, with similar chemical structures and pharmacological effects.
This compound’s uniqueness lies in its specific binding affinity and the distinct side effects reported during its clinical trials, which led to its discontinuation for human use .
Eigenschaften
CAS-Nummer |
23239-37-4 |
|---|---|
Molekularformel |
C16H24ClNO2 |
Molekulargewicht |
297.82 g/mol |
IUPAC-Name |
(2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H/t14-,15+,16-;/m0./s1 |
InChI-Schlüssel |
YXNTVNNAXUKHQM-CLUYDPBTSA-N |
Isomerische SMILES |
CC[C@@]1(OC[C@@H](O1)[C@@H]2CCCCN2)C3=CC=CC=C3.Cl |
SMILES |
CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3.Cl |
Kanonische SMILES |
CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3.Cl |
Synonyme |
Cl 1848C Cl-1848C etoxadrol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



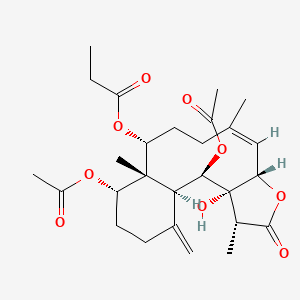
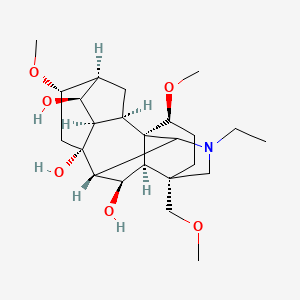
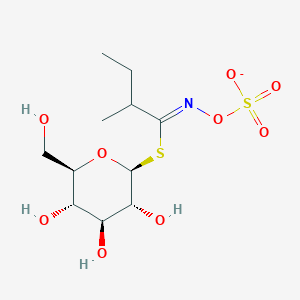
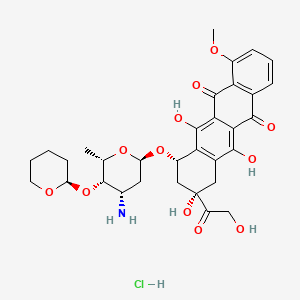
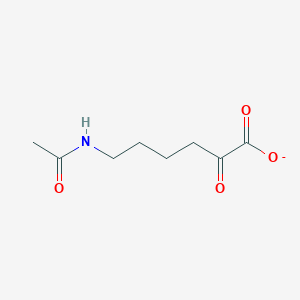

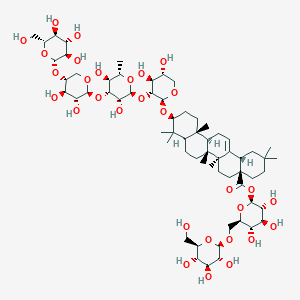
![[(1S,2R,5S,7R,8R,10S,11R,12S)-11-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-13-oxo-9-oxatetracyclo[8.2.1.02,8.05,7]tridecan-12-yl] acetate](/img/structure/B1259895.png)

